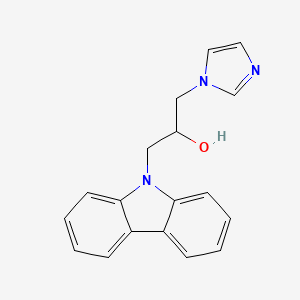![molecular formula C12H11FN2O2 B2907568 4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one CAS No. 371220-46-1](/img/structure/B2907568.png)
4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is a compound known for its significant biochemical and industrial applications. It is an oxazolone derivative that has piqued the interest of researchers due to its potential biological activity and versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one typically involves a multistep process. The primary method includes the formation of an oxazole ring through cyclization reactions. Common reagents for this synthesis include dimethylformamide and substituted aniline compounds. The reaction usually occurs under controlled temperatures, with catalysts such as acidic or basic agents facilitating the process.
Industrial Production Methods: On an industrial scale, the production of this compound demands stringent control of reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and automation are employed to streamline the process and reduce production costs.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often forming epoxides or hydroxylated derivatives.
Reduction: Reduction of 4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one typically leads to the formation of amines and alcohols, depending on the conditions and reagents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring or the oxazole ring.
Common Reagents and Conditions: Common reagents include hydrogen donors for reduction (e.g., hydrogen gas with palladium catalysts), oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Reactions are often conducted in solvents like dichloromethane or ethanol under ambient or slightly elevated temperatures.
Major Products: Major products from these reactions include hydroxylated and aminated derivatives of the original compound, which often retain the core oxazole structure but exhibit varied chemical and biological properties.
科学研究应用
This compound finds extensive use in:
Chemistry: As an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: It has been studied for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Preliminary studies suggest its utility in anticancer therapies due to its ability to interact with specific cellular targets.
Industry: Used as a building block for specialty chemicals, including agrochemicals and polymers.
作用机制
Mechanism: The compound exerts its effects primarily through interaction with biological macromolecules, leading to inhibition or modulation of enzyme activities. Its fluorophenyl group enhances binding affinity to specific targets.
Molecular Targets and Pathways: Primary targets include enzymes involved in DNA replication and repair, as well as metabolic pathways critical for cell survival. This interaction disrupts normal cellular processes, leading to therapeutic effects in diseased states.
相似化合物的比较
Compared to other oxazolone derivatives, 4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one stands out due to its fluorine substitution, which enhances its stability and binding efficiency. Similar compounds include:
2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one
2-(4-bromophenyl)-1,3-oxazol-5(4H)-one
2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
These compounds share the core oxazole structure but differ in their substituent groups, affecting their chemical behavior and applications.
Hopefully, that clarifies the ins and outs of this fascinating compound!
属性
IUPAC Name |
(4E)-4-(dimethylaminomethylidene)-2-(4-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-15(2)7-10-12(16)17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBDJLSCEGJZNV-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)OC(=N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)OC(=N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-({[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2907490.png)


![1-(4-fluorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2907494.png)
![Ethyl 6-methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2907495.png)


![3-[(E)-(dimethylamino)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B2907500.png)

![2-Chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide](/img/structure/B2907502.png)
![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2907503.png)



